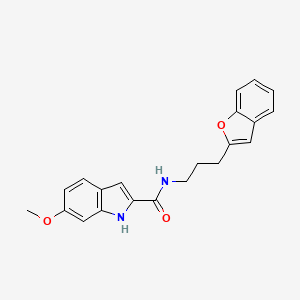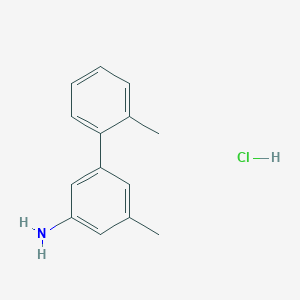
N-(3-(benzofuran-2-yl)propyl)-6-methoxy-1H-indole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzofuran compounds are a class of compounds that are ubiquitous in nature . They have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are potential natural drug lead compounds .
Synthesis Analysis
Benzofuran compounds can be synthesized from naturally occurring furanone compounds . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade . Another benzofuran ring is constructed by proton quantum tunneling .Molecular Structure Analysis
The heterocyclic compound having a benzofuran ring as a core is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis
A new one-pot synthesis of a benzofuran-fused N-heterocycle is achieved by AlCl3-mediated C–C followed by a C–O bond between 2,3-dichloropyrazine or a derivative thereof and phenol .Physical And Chemical Properties Analysis
Benzofuran is a colourless liquid and is a component of coal tar .Wirkmechanismus
The mechanism of action of N-(3-(benzofuran-2-yl)propyl)-6-methoxy-1H-indole-2-carboxamide is not well understood, but it is believed to act as a partial agonist at the 5-HT2A receptor. This receptor is involved in the regulation of mood, perception, and cognition. Activation of the 5-HT2A receptor by this compound leads to the release of neurotransmitters such as dopamine and norepinephrine, which are responsible for the psychedelic effects of the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to other psychedelic compounds. It has been found to induce changes in perception, mood, and cognition. It can also cause visual hallucinations, synesthesia, and altered sense of time. The physiological effects of this compound include increased heart rate, blood pressure, and body temperature. It can also cause nausea, vomiting, and diarrhea.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-(benzofuran-2-yl)propyl)-6-methoxy-1H-indole-2-carboxamide in lab experiments is its potency and selectivity for the 5-HT2A receptor. This allows researchers to study the effects of activation of this receptor in a controlled environment. However, one limitation of using this compound is its potential for abuse and recreational use. Researchers must take precautions to ensure that the compound is used only for scientific purposes and not for personal use.
Zukünftige Richtungen
There are several future directions for research on N-(3-(benzofuran-2-yl)propyl)-6-methoxy-1H-indole-2-carboxamide. One area of interest is the potential therapeutic applications of the compound. It has been suggested that this compound may have potential as a treatment for depression, anxiety, and post-traumatic stress disorder. Another area of interest is the development of new compounds based on the structure of this compound. Researchers are exploring the potential of modifying the structure of this compound to create compounds with improved therapeutic properties and reduced side effects.
Conclusion:
In conclusion, this compound is a synthetic psychedelic compound with potent effects on the central nervous system. It has been used in various scientific research studies to investigate its mechanism of action and potential therapeutic applications. While there are limitations to its use in lab experiments, the compound has the potential to lead to new discoveries and developments in the field of neuroscience.
Synthesemethoden
The synthesis of N-(3-(benzofuran-2-yl)propyl)-6-methoxy-1H-indole-2-carboxamide involves several steps, including the reaction of 3-bromobenzofuran with 3-(dimethylamino)propylmagnesium chloride to form 3-(dimethylamino)propylbenzofuran. The benzofuran is then reacted with 6-methoxy-1H-indole-2-carboxylic acid to form the final product, this compound. The synthesis of this compound is challenging and requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
N-(3-(benzofuran-2-yl)propyl)-6-methoxy-1H-indole-2-carboxamide has been used in various scientific research studies to investigate its effects on the central nervous system. It has been found to have potent psychedelic effects, similar to other compounds in the phenethylamine class, such as 2C-B and mescaline. Researchers have studied the effects of this compound on serotonin receptors and have found that it has a high affinity for the 5-HT2A receptor, which is responsible for the psychedelic effects of many compounds.
Eigenschaften
IUPAC Name |
N-[3-(1-benzofuran-2-yl)propyl]-6-methoxy-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-25-16-9-8-14-12-19(23-18(14)13-16)21(24)22-10-4-6-17-11-15-5-2-3-7-20(15)26-17/h2-3,5,7-9,11-13,23H,4,6,10H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMKQKXMVVXDTQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)NCCCC3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Chloromethyl)-5,7-dimethylimidazo[1,2-a]pyrimidine](/img/structure/B2677475.png)


![N-(4-methylphenethyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2677480.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2677482.png)

![8-[(2E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2677484.png)



![3-(endo-9-Fluorenylmethoxycarbonylamino)bicyclo[2.2.1]heptane-2-endo-carboxylic acid](/img/structure/B2677493.png)
![4-fluoro-N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide](/img/structure/B2677495.png)
![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}thiophene-2-carboxamide](/img/structure/B2677496.png)
![1,9-Dioxaspiro[5.5]undecane-4-carboximidamide hydrochloride](/img/structure/B2677498.png)